1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine
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Overview
Description
1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with neopentylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine stands out due to its unique combination of substituents, which can impart distinct chemical and biological properties. The presence of the neopentyl group, in particular, may influence the compound’s steric and electronic characteristics, affecting its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H23N3 |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-6-7-9-10(8-12(2,3)4)14-15(5)11(9)13/h6-8,13H2,1-5H3 |
InChI Key |
XEECXPJGTWZVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1CC(C)(C)C)C)N |
Origin of Product |
United States |
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